6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde 6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 890095-55-3
VCID: VC21105212
InChI: InChI=1S/C10H9N3O4/c11-8-7(5-14)9(15)12-10(16)13(8)4-6-2-1-3-17-6/h1-3,5H,4,11H2,(H,12,15,16)
SMILES: C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=O)N
Molecular Formula: C10H9N3O4
Molecular Weight: 235.2 g/mol

6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

CAS No.: 890095-55-3

Cat. No.: VC21105212

Molecular Formula: C10H9N3O4

Molecular Weight: 235.2 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde - 890095-55-3

Specification

CAS No. 890095-55-3
Molecular Formula C10H9N3O4
Molecular Weight 235.2 g/mol
IUPAC Name 6-amino-1-(furan-2-ylmethyl)-2,4-dioxopyrimidine-5-carbaldehyde
Standard InChI InChI=1S/C10H9N3O4/c11-8-7(5-14)9(15)12-10(16)13(8)4-6-2-1-3-17-6/h1-3,5H,4,11H2,(H,12,15,16)
Standard InChI Key RYBVSNDSEGLPJN-UHFFFAOYSA-N
SMILES C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=O)N
Canonical SMILES C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator